3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol
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Overview
Description
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol is a chemical compound with the molecular formula C8H15NO2 It features a cyclopropyl group attached to an oxolan ring, with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate oxolan derivative, followed by the introduction of the aminomethyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of aminomethyl-substituted compounds.
Scientific Research Applications
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol
- 3-[1-(aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol
Uniqueness
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol is unique due to its specific combination of a cyclopropyl group and an oxolan ring with an aminomethyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7(1-2-7)8(10)3-4-11-6-8/h10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYCXTHFUBJJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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